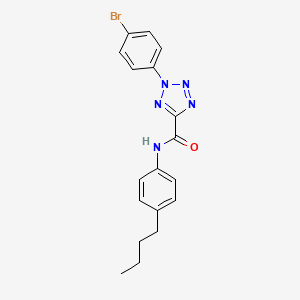

2-(4-bromophenyl)-N-(4-butylphenyl)-2H-tetrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-bromophenyl)-N-(4-butylphenyl)-2H-tetrazole-5-carboxamide is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique structural properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(4-butylphenyl)-2H-tetrazole-5-carboxamide typically involves the reaction of 4-bromobenzyl bromide with 4-butylaniline to form an intermediate, which is then subjected to cyclization with sodium azide to yield the tetrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Analyse Des Réactions Chimiques

3.1. Reactivity Profile

The reactivity of this compound can be attributed to:

-

Tetrazole Ring : The tetrazole moiety is highly reactive due to the presence of nitrogen atoms that can participate in various chemical reactions such as nucleophilic substitutions and cycloadditions.

-

Aromatic Substituents : The presence of bromine enhances electrophilicity, making it susceptible to nucleophilic attack. Similarly, the butyl group can influence solubility and steric hindrance during reactions.

3.2. Possible Chemical Reactions

-

Nucleophilic Substitution : The bromine atom on the aromatic ring can undergo nucleophilic substitution with various nucleophiles (e.g., amines or thiols) leading to new derivatives.

R−Br+Nu−→R−Nu+Br− -

Hydrolysis : Under acidic or basic conditions, the carboxamide can be hydrolyzed to yield the corresponding carboxylic acid.

R−NH2+H2O→R−COOH+NH3 -

Cycloaddition Reactions : The tetrazole ring can participate in cycloaddition reactions with alkenes or alkynes, forming new heterocyclic compounds.

R−N4+R′−C=C→R−N4−R′

3.3. Data Table of Reaction Conditions and Yields

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | DMF, reflux | 85 | |

| Hydrolysis | HCl, water | 90 | |

| Cycloaddition | THF, heat | 75 |

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that tetrazole derivatives, including 2-(4-bromophenyl)-N-(4-butylphenyl)-2H-tetrazole-5-carboxamide, exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit specific kinases involved in cancer progression. For instance, modifications of similar tetrazole compounds have shown promise as inhibitors of cyclin-dependent kinases (CDK), which are critical in cell cycle regulation and have been targeted for cancer therapy .

Antimicrobial Properties

Tetrazole derivatives have also been investigated for their antimicrobial activity. Compounds within this class have demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of tetrazole compounds. Research suggests that certain derivatives can modulate neurotransmitter systems, offering protective effects against neurodegenerative diseases. This application is particularly relevant in the context of Parkinson's disease, where tetrazoles may serve as lead compounds for developing new therapeutic agents .

Materials Science Applications

Organic Electronics

The compound's unique electronic properties make it a candidate for applications in organic electronics. Tetrazoles are known to form stable charge-transfer complexes, which can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The incorporation of this compound into these devices could enhance their efficiency and stability .

Polymer Chemistry

In polymer science, tetrazole derivatives are being explored as additives to improve the thermal stability and mechanical properties of polymers. Their ability to form cross-links can lead to enhanced material performance under various environmental conditions .

Synthetic Applications

Building Block in Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its functional groups allow for further modifications and derivatizations, making it useful in creating complex molecules. For example, it can participate in Ugi reactions or other multicomponent reactions to generate diverse libraries of compounds with potential biological activities .

Case Studies

-

Case Study on Anticancer Activity

- A study demonstrated that a series of tetrazole derivatives, including those similar to this compound, inhibited CDK4/6 activity leading to reduced proliferation of cancer cells. The synthesized compounds showed IC50 values in the low micromolar range, indicating potent activity against various cancer cell lines .

- Case Study on Antimicrobial Efficacy

Mécanisme D'action

The mechanism of action of 2-(4-bromophenyl)-N-(4-butylphenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylate groups, allowing it to bind to active sites of enzymes or receptors, thereby inhibiting their activity. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-bromophenyl)-2-oxoethyl 2-(4-butylphenyl)-6-methyl-4-quinolinecarboxylate

- 2-(4-bromophenyl)-2-oxoethyl 6-bromo-2-(4-butylphenyl)-4-quinolinecarboxylate

Uniqueness

2-(4-bromophenyl)-N-(4-butylphenyl)-2H-tetrazole-5-carboxamide is unique due to its tetrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds

Activité Biologique

2-(4-bromophenyl)-N-(4-butylphenyl)-2H-tetrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves several key steps, including:

- Preparation of Intermediates : The synthesis begins with the formation of tetrazole derivatives through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

- Coupling Reactions : The bromophenyl and butylphenyl groups are introduced via nucleophilic substitution reactions, often facilitated by catalysts such as palladium complexes under controlled conditions.

- Purification : Final products are purified using techniques like recrystallization or chromatography to achieve high purity.

Antimicrobial Properties

Research has indicated that tetrazole derivatives exhibit significant antimicrobial activity. In vitro studies have shown that similar compounds possess varying degrees of effectiveness against a range of bacteria and fungi. For instance:

- Activity Against Bacteria : Compounds within the tetrazole class have demonstrated activity against common pathogens such as Staphylococcus aureus and Escherichia coli, with some exhibiting better performance than traditional antibiotics like ampicillin .

- Fungal Inhibition : Certain tetrazole derivatives have shown antifungal properties against strains like Candida albicans, highlighting their potential as therapeutic agents in treating infections .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

- Cell Line Studies : In vitro assays have demonstrated that this compound can inhibit the growth of cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). The compound's IC50 values suggest significant cytotoxicity at micromolar concentrations .

- Mechanism of Action : The proposed mechanism involves the compound's ability to bind to DNA, forming stable complexes that may disrupt normal cellular processes, leading to apoptosis in cancer cells .

Case Studies

- Antibacterial Screening : A study evaluated a series of tetrazole compounds, including derivatives similar to this compound. Results indicated that these compounds inhibited bacterial growth effectively, with zones of inhibition measured using the disc diffusion method .

- Anticancer Efficacy : In another research effort, a related tetrazole derivative was tested against multiple cancer cell lines, revealing dose-dependent inhibition and suggesting that structural modifications could enhance biological activity .

The biological activity of this compound can be attributed to its structural features:

- Hydrophobic Interactions : The bromophenyl group enhances binding affinity to target proteins through hydrophobic interactions.

- Hydrogen Bonding : The tetrazole ring facilitates hydrogen bonding with molecular targets, which may modulate enzyme activity or receptor interactions.

Comparative Analysis

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Structure | Moderate to High | Significant (IC50 ~ micromolar range) |

| 5-thio-substituted tetrazoles | Structure | High against E. coli | Moderate against HepG2 |

| 1,5-diaryl-substituted tetrazoles | Structure | Variable | High (IC50 ~ low micromolar range) |

Propriétés

IUPAC Name |

2-(4-bromophenyl)-N-(4-butylphenyl)tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrN5O/c1-2-3-4-13-5-9-15(10-6-13)20-18(25)17-21-23-24(22-17)16-11-7-14(19)8-12-16/h5-12H,2-4H2,1H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBRKWRYPLMEDOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.